Solid-State Boronic Acid Conformation Comparison
Single‑crystal X‑ray diffraction of 3‑formyl‑2‑furanboronic acid reveals that the boronic acid group is inclined to the furan ring plane by 3.7 (1)°, whereas in the 5‑formyl‑2‑furanboronic acid isomer both the formyl and boronic groups make dihedral angles of ca. 3° with the ring [REFS‑1][REFS‑2]. This subtle geometric difference influences hydrogen‑bonding networks in the solid state: the 3‑formyl‑2‑isomer forms O–H⋯O hydrogen‑bonded dimers that are further connected into a three‑dimensional network via additional O–H⋯O and C–H⋯O interactions [REFS‑1].
| Evidence Dimension | Boronic acid dihedral angle relative to furan ring plane |
|---|---|
| Target Compound Data | 3.7 (1)° inclination (3‑formylfuran‑2‑boronic acid) |
| Comparator Or Baseline | ca. 3° inclination (5‑formylfuran‑2‑boronic acid, CAS 27329‑70‑0) |
| Quantified Difference | Δ ≈ 0.7° greater inclination for the 3‑formyl‑2‑isomer |
| Conditions | Single‑crystal X‑ray diffraction at 100 K (5‑formyl isomer); room‑temperature data collection (3‑formyl isomer) |
Why This Matters
Differences in solid‑state conformation affect crystal packing energy, solubility, and potentially the pre‑organization of the boronic acid for transmetallation, which can influence reproducibility in solid‑phase or solvent‑limited reactions.
- [1] Zarychta, B. et al. (2004). 3‑Formyl‑2‑furanboronic acid: X‑ray and DFT studies. Acta Cryst. E, 60, o2026–o2028. DOI: 10.1107/S1600536804023293. View Source
- [2] Lewandowski, M. (2003). 5‑Formyl‑2‑furanboronic acid at 100 K. Acta Cryst. E, 59, o1234–o1236. View Source
